

Spectroscopic Profile of Oleyl Bromide: A Technical Guide

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Compound of Interest

Compound Name: *Oleyl bromide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **oleyl bromide** ((Z)-1-bromo-octadec-9-ene), a long-chain unsaturated alkyl halide of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimentally published spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided.

Predicted Spectroscopic Data of Oleyl Bromide

The following tables summarize the predicted quantitative spectroscopic data for **oleyl bromide**. These predictions are derived from typical values for similar chemical structures, including long-chain alkenes and alkyl bromides.

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.35	Multiplet	2H	-CH=CH- (Olefinic protons)
~3.40	Triplet	2H	-CH ₂ -Br (Protons on carbon attached to bromine)
~2.01	Multiplet	4H	-CH ₂ -CH=CH-CH ₂ - (Allylic protons)
~1.83	Quintet	2H	-CH ₂ -CH ₂ -Br (Protons on carbon β to bromine)
~1.42 - 1.26	Multiplet	20H	-(CH ₂) ₁₀ - (Aliphatic chain protons)
~0.88	Triplet	3H	-CH ₃ (Terminal methyl protons)

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (ppm)	Assignment
~130.0	-CH=CH- (Olefinic carbons)
~33.8	-CH ₂ -Br (Carbon attached to bromine)
~32.6	-CH ₂ -CH ₂ -Br (Carbon β to bromine)
~29.8 - 22.7	-(CH ₂) ₁₂ - (Aliphatic chain carbons)
~14.1	-CH ₃ (Terminal methyl carbon)

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3005	Medium	=C-H stretch (Olefinic)
2925, 2855	Strong	C-H stretch (Aliphatic)
~1655	Weak	C=C stretch (cis-alkene)
~722	Medium	C-H bend (cis-disubstituted alkene out-of-plane)
~640	Medium	C-Br stretch

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance	Assignment
330/332	Moderate	[M] ⁺ and [M+2] ⁺ (Molecular ion peak with bromine isotopes)
251	Variable	[M - Br] ⁺ (Loss of bromine radical)
Various	High	Fragmentation of the alkyl chain (e.g., C _n H _{2n+1} , C _n H _{2n-1})

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of **oleyl bromide**. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **oleyl bromide** in about 0.7 mL of deuterated chloroform (CDCl₃).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 512-2048 (or more, as ¹³C is less sensitive).
- Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

- For Attenuated Total Reflectance (ATR-FTIR), place a small drop of neat **oleyl bromide** oil directly onto the ATR crystal.

- For transmission, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR) or Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal or empty beam path should be collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation:

- Dissolve a small amount of **oleyl bromide** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- Further dilute the sample as necessary for the specific ionization technique.

Data Acquisition (Electron Ionization - EI):

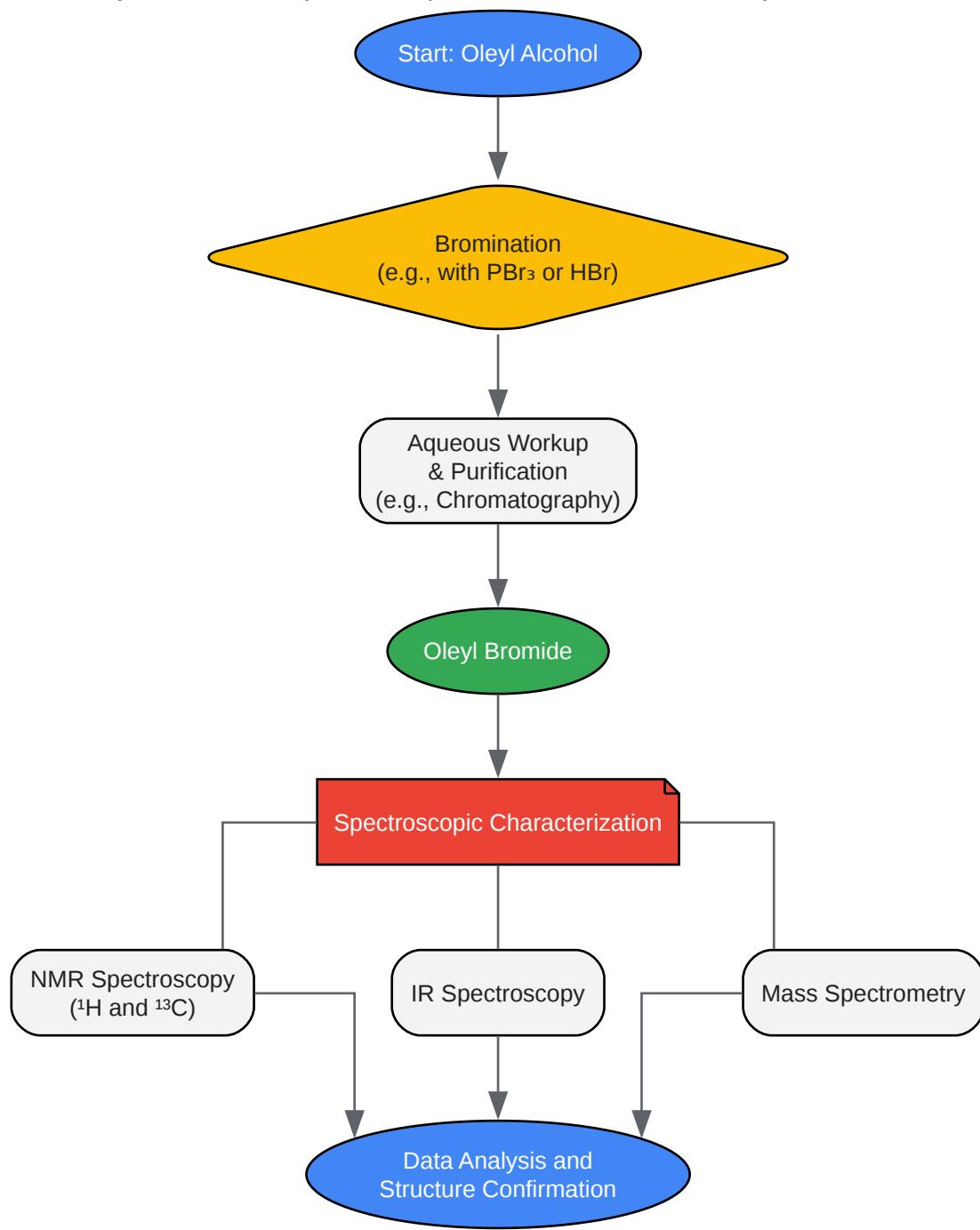
- Mass Spectrometer: A mass spectrometer equipped with an electron ionization source, coupled with a Gas Chromatography (GC-MS) system for sample introduction.
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-500.
- GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the compound.

- Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the high-boiling **oleyl bromide**.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis of **oleyl bromide** from oleyl alcohol, followed by its spectroscopic characterization.

Synthesis and Spectroscopic Characterization of Oleyl Bromide

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Caption: Workflow for the synthesis and spectroscopic analysis of **oleyl bromide**.

- To cite this document: BenchChem. [Spectroscopic Profile of Oleyl Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b041931#spectroscopic-data-nmr-ir-ms-of-oleyl-bromide>]

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